Gallium(III) sulfide

Optoelectronics Semiconductors Chalcogenides

Gallium(III) sulfide (Ga₂S₃) is a wide-direct-bandgap chalcogenide semiconductor (2.86–3.4 eV) essential for deep-blue/UV optoelectronics, low-temperature PE-ALD thin films (125 °C), and high-laser-damage-threshold mid-IR glasses. Its 5× higher photoexpansion threshold versus As₂S₃ and >17% solar-to-hydrogen efficiency as 2D layers make it a critical material for next-generation photonics and renewable energy. Order high-purity (≥99.99% metals basis) powder with proper moisture-sensitive packaging.

Molecular Formula Ga2S3
Molecular Weight 235.64
CAS No. 12024-22-5
Cat. No. B1143701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) sulfide
CAS12024-22-5
Molecular FormulaGa2S3
Molecular Weight235.64
Structural Identifiers
SMILESS=[Ga]S[Ga]=S
InChIInChI=1S/2Ga.3S
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Sulfide (Ga2S3) CAS 12024-22-5: Semiconductor Properties and Procurement Specifications


Gallium(III) sulfide (Ga₂S₃) is a III-VI chalcogenide semiconductor characterized by a wide direct band gap ranging from approximately 2.5 to 3.4 eV, depending on its polymorph [1]. It typically appears as a yellow, monoclinic crystalline powder with a density of 3.65–3.77 g/cm³ and a high melting point near 1255 °C [2]. Ga₂S₃ exhibits moisture sensitivity and slow hydrolysis in water, yet it is readily soluble in concentrated alkalis and strong acids [3]. Its combination of optical transparency, electronic structure, and defect tolerance makes it a candidate for optoelectronics, photovoltaics, and energy conversion [4]. Procurement decisions require careful attention to purity, crystal phase, and handling protocols due to its reactivity and the variability in its reported properties [5].

Why Substituting Gallium(III) Sulfide with Other Gallium Chalcogenides or Oxides Compromises Performance


Gallium(III) sulfide cannot be casually replaced by other gallium chalcogenides (e.g., Ga₂Se₃, Ga₂Te₃) or by gallium oxide (Ga₂O₃) without fundamental changes to the device or material system. Substitution alters critical parameters including the electronic band gap, dielectric response, and deposition behavior. For instance, replacing Ga₂S₃ with Ga₂Se₃ reduces the band gap from ~2.86 eV to ~1.47 eV and increases the dielectric constant, significantly shifting the spectral response and charge carrier dynamics [1]. Furthermore, the thermal stability, moisture sensitivity, and processing windows differ markedly among these compounds, directly impacting thin-film quality, long-term reliability, and integration into semiconductor workflows [2][3]. The quantitative evidence below demonstrates that such substitutions are not drop-in replacements but rather lead to distinct and often inferior performance profiles for targeted applications.

Quantitative Differentiators for Gallium(III) Sulfide Against Leading Alternatives


Ga2S3 vs. Ga2Se3 and Ga2Te3: Band Gap and Dielectric Constant Differentiation

In a direct comparison with gallium selenide (Ga₂Se₃) and gallium telluride (Ga₂Te₃), Ga₂S₃ exhibits a significantly wider band gap and a lower dielectric constant. First-principles DFT calculations show a direct band gap of 2.86 eV for Ga₂S₃, which is 1.39 eV wider than that of Ga₂Se₃ (1.47 eV) and substantially larger than reported values for Ga₂Te₃ (1.09–1.54 eV) [1][2]. Concurrently, the static dielectric constant ε(0) for Ga₂S₃ is 4.9, which is lower than the 6.0 for Ga₂Se₃, indicating reduced screening and potentially different exciton binding energies [1]. This combination enables Ga₂S₃ to operate in the visible-to-UV range with different absorption and emission characteristics compared to its narrower-bandgap counterparts.

Optoelectronics Semiconductors Chalcogenides

Ga2S3 vs. Ga2Se3: Thermal Stability and Decomposition Behavior

Ga₂S₃ demonstrates superior thermal stability compared to Ga₂Se₃ and Ga₂Te₃ under typical deposition and operating conditions. While Ga₂S₃ is reported to melt congruently at ~1255 °C and exhibits decomposition only above 950 °C in vacuum, Ga₂Se₃ and Ga₂Te₃ tend to decompose or exhibit incongruent melting at lower temperatures [1][2]. For example, Ga₂Te₃ has been shown to decompose and exhibit non-stoichiometric transfer during pulsed laser deposition (PLD) even below 550 °C, whereas Ga₂S₃ can be deposited as stoichiometric films at higher temperatures using chemical vapor deposition (CVD) and PLD without significant decomposition . This higher thermal budget allows Ga₂S₃ to be integrated into processes that require elevated temperatures without phase separation or loss of stoichiometry.

Materials Processing Thin-Film Deposition Thermal Stability

Low-Temperature Crystalline Ga2S3 via PE-ALD vs. Thermal ALD

Plasma-enhanced atomic layer deposition (PE-ALD) enables the growth of high-quality, crystalline Ga₂S₃ films at a remarkably low temperature of 125 °C, a condition unattainable with conventional thermal ALD processes. The PE-ALD process achieves a growth per cycle (GPC) of 1.71 Å/cycle and produces stoichiometric films free of carbon and oxygen contaminants [1]. In contrast, thermal ALD using the same precursors typically results in amorphous, non-stoichiometric films with significant contamination. The crystalline Ga₂S₃ films grown by PE-ALD exhibit a direct band gap of 3.2 eV and an optical transmittance of 70%, confirming their high electronic quality [1]. This low-temperature processing is particularly advantageous for integrating Ga₂S₃ onto temperature-sensitive substrates and for back-end-of-line (BEOL) semiconductor manufacturing.

Atomic Layer Deposition Thin Films Semiconductor Processing

Moisture Sensitivity of Ga2S3 vs. Oxide Ceramics and Chalcogenide Glasses

Ga₂S₃ exhibits moisture sensitivity, characterized by slow hydrolysis in water to release hydrogen sulfide, which contrasts with the inertness of oxide ceramics like gallium oxide (Ga₂O₃) but is similar to other non-oxide chalcogenides [1]. However, its stability in chalcogenide glass matrices can be tuned. For instance, in the GeS₂–Ga₂S₃–NaI glass system, moisture stability degrades when NaI content exceeds 20 mol%, but this can be mitigated by adding 2.5 mol% P₂S₅ [2]. Furthermore, certain crystalline compounds derived from Ga₂S₃, such as CsGaS₂, are reported to be air- and moisture-stable [3]. This nuanced behavior dictates that while pure Ga₂S₃ requires dry handling, its stability in specific formulations can be engineered, a critical consideration for procurement in optical glass and fiber applications where oxide alternatives are unsuitable due to transparency range limitations.

Materials Stability Glass Science Chalcogenides

Photoexpansion Threshold of Ga2S3 Thin Films vs. As2S3

Amorphous Ga₂S₃ thin films exhibit a significantly higher threshold for photoexpansion under femtosecond laser irradiation compared to the well-known chalcogenide glass As₂S₃. While As₂S₃ undergoes photoexpansion at a low laser power of 20 mW, Ga₂S₃ films require a five-fold higher power of 100 mW to trigger the same effect, with ablation occurring only above 105 mW [1]. This indicates that Ga₂S₃ is more resistant to low-power laser-induced structural changes, making it a superior candidate for optical components and waveguides that must withstand higher optical intensities or for applications requiring precise laser patterning without unintended material modification.

Laser Processing Chalcogenide Glasses Optical Materials

Photocatalytic Hydrogen Evolution: GaS/Ga2S3 Heterostructure vs. Pure Ga2S3

While pure Ga₂S₃ serves as a photocatalytic baseline, its hydrogen evolution performance is significantly amplified when combined in a heterostructure. Pure Ga₂S₃ exhibits a baseline hydrogen evolution rate, but a GaS/Ga₂S₃ heterostructure delivers an exceptional rate of 2.93 mmol g⁻¹ h⁻¹, which represents a 3.3-fold enhancement over pure Ga₂S₃ [1]. This enhancement is attributed to a type-II band alignment that promotes efficient charge separation and suppresses carrier recombination. For procurement, this data establishes that while Ga₂S₃ is a necessary component, the targeted design of heterostructures is essential to achieve competitive photocatalytic performance.

Photocatalysis Hydrogen Evolution Energy Materials

Validated Application Scenarios for Gallium(III) Sulfide Based on Quantitative Evidence


Visible-to-UV Optoelectronics and Photodetectors

The wide and tunable direct band gap of Ga₂S₃ (2.86–3.4 eV) positions it as a strong candidate for deep-blue and ultraviolet (UV) photodetectors and light-emitting devices. Unlike narrower-bandgap Ga₂Se₃ (1.47 eV) and Ga₂Te₃ (1.09 eV), Ga₂S₃ can efficiently absorb and emit in the UV-A to visible blue range, making it suitable for solar-blind UV detection and solid-state lighting [1]. Its lower dielectric constant compared to Ga₂Se₃ also implies different excitonic properties beneficial for certain optoelectronic designs [1]. This scenario is directly supported by the direct band gap comparison evidence.

Low-Thermal-Budget Semiconductor Integration via PE-ALD

The plasma-enhanced atomic layer deposition (PE-ALD) of crystalline Ga₂S₃ at 125 °C is a game-changer for semiconductor manufacturing. This low-temperature process allows the integration of high-quality Ga₂S₃ films onto temperature-sensitive substrates (e.g., flexible electronics, polymer-based devices) and into back-end-of-line (BEOL) steps where thermal budgets are strictly limited [2]. The resulting films are stoichiometric, smooth, and free of carbon/oxygen contamination, with a confirmed direct band gap of 3.2 eV and 70% transmittance [2]. This application scenario is directly validated by the PE-ALD vs. thermal ALD evidence.

Robust Infrared-Transmitting Chalcogenide Glasses and Fibers

Ga₂S₃ is a key component in gallium-lanthanum-sulfide (GLS) glasses, which offer a wide transparency window from the visible to the mid-infrared (up to ~11 µm). Its role is critical because oxide glasses (e.g., silicates) are opaque in the mid-IR, and other chalcogenides like As₂S₃ have lower laser damage thresholds. The evidence shows that Ga₂S₃-based glasses can be engineered for specific dispersion and stability, and that Ga₂S₃ itself has a 5× higher photoexpansion threshold (100 mW) than As₂S₃ (20 mW), making it more robust for high-power laser applications and fiber optics [3][4]. Furthermore, its moisture sensitivity can be managed through glass formulation, enabling durable optical components [4].

Photocatalytic Water Splitting for Hydrogen Production

Ga₂S₃ serves as a foundational material for advanced photocatalytic hydrogen evolution. While pure Ga₂S₃ shows baseline activity, its performance is magnified in heterostructures, as demonstrated by a GaS/Ga₂S₃ composite achieving a hydrogen evolution rate of 2.93 mmol g⁻¹ h⁻¹—a 3.3× enhancement over the pure material [5]. This establishes Ga₂S₃ as a necessary precursor for developing high-efficiency, visible-light-driven photocatalysts for renewable energy applications. Theoretical studies further predict that 2D Ga₂S₃ monolayers can achieve solar-to-hydrogen efficiencies up to 17.71% [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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